molecular formula C23H21FN2O3S B11365381 N-(2-fluorophenyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide

N-(2-fluorophenyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide

Cat. No.: B11365381
M. Wt: 424.5 g/mol
InChI Key: OEEJHQVLDQAAMX-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide is a complex organic compound that belongs to the class of dibenzo[c,e][1,2]thiazine derivatives This compound is characterized by the presence of a fluorophenyl group, an isopropyl group, and a dioxido-dibenzo-thiazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide typically involves multiple steps:

    Formation of the Dibenzo[c,e][1,2]thiazine Core: The initial step involves the synthesis of the dibenzo[c,e][1,2]thiazine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Isopropyl Group: The isopropyl group is introduced via alkylation reactions using isopropyl halides in the presence of a suitable base.

    Oxidation to Form the Dioxido Group: The oxidation of the thiazine ring to introduce the dioxido groups is typically carried out using strong oxidizing agents such as hydrogen peroxide or peracids.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced through nucleophilic aromatic substitution reactions.

    Formation of the Acetamide Moiety: The final step involves the formation of the acetamide moiety through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo further oxidation to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the dioxido groups back to the corresponding thiazine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Oxidation: Higher oxidation state derivatives.

    Reduction: Thiazine derivatives.

    Substitution: Substituted fluorophenyl derivatives.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

N-(2-fluorophenyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-fluorophenyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C23H21FN2O3S

Molecular Weight

424.5 g/mol

IUPAC Name

2-(5,5-dioxo-9-propan-2-ylbenzo[c][1,2]benzothiazin-6-yl)-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C23H21FN2O3S/c1-15(2)16-11-12-21-18(13-16)17-7-3-6-10-22(17)30(28,29)26(21)14-23(27)25-20-9-5-4-8-19(20)24/h3-13,15H,14H2,1-2H3,(H,25,27)

InChI Key

OEEJHQVLDQAAMX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC(=O)NC4=CC=CC=C4F

Origin of Product

United States

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